Xanthoxoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthoxoline is a derivative of acridone, a tricyclic compound with a nitrogen atom at the 10-position and a keto group at the 9-position. This compound is known for its diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xanthoxoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2,3-dimethoxyaniline with a suitable aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Xanthoxoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted acridones, quinone derivatives, and reduced forms of the compound. These products often retain the core acridone structure while exhibiting different functional properties .
Scientific Research Applications
Xanthoxoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Xanthoxoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-3-methoxy-10-methylacridin-9(10H)-one: Known for its cytotoxic properties against cancer cells.
1-Hydroxy-2,3-dimethoxy-10-methylacridin-9(10H)-one: Exhibits similar biological activities but with different potency and selectivity.
Skimmianine: A furoquinoline alkaloid with antimicrobial properties.
Uniqueness
Xanthoxoline stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit specific enzymes makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
17014-43-6 |
---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
1-hydroxy-2,3-dimethoxy-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO4/c1-19-11-7-10-12(14(18)15(11)20-2)13(17)8-5-3-4-6-9(8)16-10/h3-7,18H,1-2H3,(H,16,17) |
InChI Key |
CYPILPIHKOUTNO-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)NC3=CC=CC=C3C2=O)O)OC |
Canonical SMILES |
COC1=C(C(=C2C(=C1)NC3=CC=CC=C3C2=O)O)OC |
Key on ui other cas no. |
17014-43-6 |
Synonyms |
xanthoxoline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.